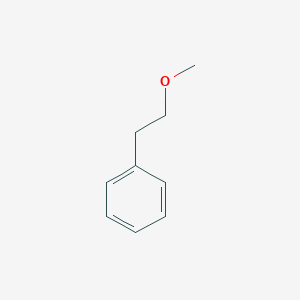

(2-Methoxyethyl)benzene

描述

Significance of Aryl Ether Motifs in Organic Synthesis and Industrial Applications

Aryl ethers are a class of organic compounds that feature an ether linkage with at least one aromatic ring directly attached to the oxygen atom. uomus.edu.iq This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. sioc-journal.cnresearchgate.net The presence of the aryl ether linkage significantly influences the physical and chemical properties of a molecule, often enhancing its thermal stability and modulating its electronic characteristics. fiveable.me

In organic synthesis, aryl ethers serve as crucial building blocks and intermediates. fiveable.mesioc-journal.cn The ether group can act as a directing group in electrophilic aromatic substitution reactions, guiding the introduction of other functional groups onto the aromatic ring. thieme-connect.com Furthermore, the synthesis of aryl ethers itself has been a dynamic area of research, with the development of various methodologies, including the classic Williamson ether synthesis and more modern transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. thieme-connect.dewikipedia.org

Industrially, aryl ethers have widespread applications. They are utilized as solvents due to their stability and ability to dissolve a range of organic compounds. fiveable.menumberanalytics.comsolubilityofthings.com Their unique fragrances also lead to their use in the perfume and cosmetics industries. uomus.edu.iqthieme-connect.de Moreover, the aryl ether structural unit is a key component in the development of advanced materials, including polymers and liquid crystals. thieme-connect.de

Historical Context and Evolution of Research on (2-Methoxyethyl)benzene Analogues

Research into aryl ethers and their analogues has a long history, with early methods for their synthesis often requiring harsh reaction conditions. thieme-connect.de The Williamson ether synthesis, a long-standing method, involves the reaction of an alkoxide with a primary alkyl halide. uomus.edu.iqwikipedia.org Another traditional approach is the Ullmann condensation, which is suitable for forming diaryl ethers but typically requires a copper catalyst. wikipedia.org

Over time, research has focused on developing milder and more efficient synthetic routes. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, represented a significant advancement, allowing for the formation of aryl ethers under more benign conditions. thieme-connect.de More recently, there has been a growing interest in dehydrogenative coupling methods, which aim to form aryl ethers through C-H activation, offering a more atom-economical approach. sioc-journal.cn

The study of this compound analogues has also evolved. For instance, research on N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride (B599025) has explored its synthesis and potential applications. evitachem.com Furthermore, analogues featuring modified side chains, such as (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene, are being investigated for their potential in materials science and drug discovery. ontosight.ai The development of antisense oligonucleotides has also incorporated 2'-O-methoxyethyl (MOE) modified nucleosides to enhance their properties for therapeutic use. acs.orggoogle.com

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its analogues is multifaceted, touching upon green chemistry, materials science, and medicinal chemistry. A significant trend is the development of environmentally friendly synthetic methods. For example, a "green" synthetic route for this compound has been developed using the reaction of 2-phenylethanol (B73330) with dimethyl carbonate over a lithium/magnesium oxide catalyst, achieving high yields with minimal hazardous waste. smolecule.comias.ac.in

In the realm of materials science, the unique properties conferred by the methoxyethyl group are being explored. For instance, the incorporation of this group can influence the properties of liquid crystals and polymers. smolecule.com There is also research into the use of related compounds as ligands in catalysis. researchgate.net

From a biological and medicinal chemistry perspective, although direct biological applications of this compound are limited, its analogues are of interest. Studies have investigated the cellular uptake and metabolism of the parent compound. smolecule.com Furthermore, the structural motif is found in compounds with potential therapeutic applications, such as those targeting enzymes. The methoxyethyl group is also a key modification in second-generation antisense oligonucleotides, where it improves potency and stability. acs.org

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives holds relevance across several scientific disciplines.

Chemistry: It serves as a model compound for studying the synthesis and reactivity of aryl ethers. Research into its synthesis drives the development of new catalytic systems and greener chemical processes. smolecule.comsioc-journal.cnias.ac.in

Materials Science: The incorporation of the this compound moiety into larger molecules can lead to the development of new materials with tailored optical and electronic properties. smolecule.comontosight.ai

Pharmacology and Medicinal Chemistry: Analogues of this compound are being investigated for their potential as therapeutic agents. The methoxyethyl group is a recognized pharmacophore that can enhance the drug-like properties of molecules. acs.org

Environmental Science: The development of green synthetic routes for this compound contributes to the broader goal of sustainable chemistry by reducing waste and avoiding hazardous reagents. smolecule.comias.ac.in Furthermore, understanding the environmental fate and impact of such compounds is an area of ongoing study. researchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O chemicalbook.comnist.gov |

| Molecular Weight | 136.19 g/mol chemicalbook.comnist.gov |

| Boiling Point | 190 °C chemicalbook.com |

| Density | 0.95 g/cm³ chemicalbook.com |

| Refractive Index | 1.4980 to 1.5000 chemicalbook.com |

| Flash Point | 80 °C chemicalbook.com |

| Water Solubility | 682 mg/L at 25°C chemicalbook.com |

| LogP | 2.845 at 25°C chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLYXIUHVFRXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052032 | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.951 | |

| Record name | Methyl phenethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3558-60-9 | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79089Z2R3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Methoxyethyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethyl Benzene Transformations

Advanced Organic Transformations Involving (2-Methoxyethyl)benzene as a Substrate

Beyond its basic reactivity, this compound and its derivatives can serve as valuable substrates in a range of advanced organic transformations, enabling the construction of complex molecular architectures.

Derivatives of this compound are potential substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. For these reactions to occur, the benzene (B151609) ring of this compound must first be functionalized with a halide or a triflate group.

Heck Reaction: An aryl halide derivative of this compound can react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: An arylboronic acid or ester derivative of this compound can be coupled with an aryl or vinyl halide using a palladium catalyst and a base. This reaction is highly versatile for the synthesis of biaryl compounds. beilstein-journals.orglibretexts.orgyoutube.com

Sonogashira Coupling: An aryl halide derivative of this compound can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a powerful method for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org

Table 4: Potential Organometallic Coupling Reactions of this compound Derivatives

| Reaction Name | This compound Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide | Alkene | Pd catalyst, Base | Substituted Alkene |

| Suzuki Coupling | Arylboronic Acid | Aryl/Vinyl Halide | Pd catalyst, Base | Biaryl/Vinylarene |

These reactions demonstrate the utility of functionalized this compound in building complex molecular frameworks.

While this compound itself is not a diene or a typical dienophile for the Diels-Alder reaction, its derivatives can participate in or influence such pericyclic reactions. For instance, a styrene (B11656) derivative formed from this compound could potentially act as a dienophile, although styrenes are generally not highly reactive in this capacity unless activated by electron-withdrawing groups. wikipedia.org

More plausibly, the methoxyethylphenyl group could be a substituent on a diene or dienophile, influencing the stereoselectivity and regioselectivity of the Diels-Alder reaction through steric and electronic effects. The presence of the ether oxygen could also potentially coordinate to a Lewis acid catalyst, further directing the outcome of the cycloaddition.

Derivatives of this compound, particularly those derived from 2-phenylethanol (B73330), can be utilized in enantioselective synthesis. The chiral center can be introduced at the benzylic position or on the ethylene (B1197577) bridge.

One key application is the use of chiral 2-phenylethanol derivatives as chiral auxiliaries . rsc.orgwikipedia.orgslideshare.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral derivative of 2-phenylethanol could be esterified with a prochiral acid, and the resulting chiral ester could then undergo a diastereoselective reaction.

Furthermore, enantiomerically pure derivatives of this compound can serve as starting materials for the synthesis of valuable chiral molecules, such as chiral 2-arylethylamines, which are important pharmacophores. mdpi.comnih.gov Asymmetric synthesis methodologies, including the use of chiral catalysts, can be employed to achieve high enantioselectivity in reactions involving these derivatives.

Environmental Disposition and Ecotoxicological Research of 2 Methoxyethyl Benzene

Environmental Fate and Transport Mechanisms of (2-Methoxyethyl)benzene

The environmental journey of this compound, like other volatile organic compounds (VOCs), is governed by a series of physical, chemical, and biological processes that dictate its movement, persistence, and ultimate fate across different environmental compartments.

Degradation Pathways in Aquatic and Terrestrial Environments

The breakdown of aromatic hydrocarbons such as benzene (B151609) in the environment is predominantly a microbial process. The specific pathways depend largely on the presence or absence of oxygen.

Aerobic Degradation: In oxygen-rich environments, the biodegradation of benzene and similar compounds is initiated by mono- or dioxygenase enzymes. nih.gov These enzymes hydroxylate the benzene ring to form intermediates like phenol (B47542) or catechol. nih.govresearchgate.net Catechol is a key intermediate that subsequently undergoes ring cleavage, leading to the formation of compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in complete mineralization to carbon dioxide and water. researchgate.netresearchgate.net

Anaerobic Degradation: Under anoxic conditions, as found in some groundwater and sediments, the degradation of benzene is more complex and significantly slower. nih.govca.gov The initial activation of the stable benzene ring without oxygen is a critical and challenging step. Proposed mechanisms include methylation, hydroxylation, or carboxylation. nih.gov For many anaerobic pathways involving aromatic compounds, benzoyl-CoA is a common central intermediate which is further broken down. ethz.ch Degradation can be coupled with the reduction of various electron acceptors, including nitrate, sulfate (B86663), and iron (III). nih.gov

Volatilization and Atmospheric Fate Modeling

Volatilization is a primary process influencing the environmental distribution of benzene and related compounds. canada.ca Due to their high vapor pressure and tendency to evaporate quickly, compounds like benzene readily partition from surface water and soil into the atmosphere. canada.causf.edu The volatilization rate is influenced by factors such as temperature, water turbulence, and the properties of the underlying material (e.g., water, sand, soil). nih.gov For instance, the half-life of benzene in surface water due to volatilization can be as short as a few hours. canada.ca

Once in the atmosphere, the fate of these aromatic compounds is primarily determined by photochemical reactions. They are degraded by reacting with hydroxyl radicals (•OH), which are naturally present in the troposphere. This process of photo-oxidation leads to the breakdown of the aromatic ring and the formation of various secondary pollutants. canada.ca

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. For benzene and the broader BTEX group, the potential for bioaccumulation in aquatic organisms is considered low to moderate. canada.cacdc.gov This is largely due to their relatively low octanol-water partition coefficients (log Kow), which indicate a lower tendency to accumulate in fatty tissues. canada.ca

The predicted log Kow for this compound is approximately 2.17, which suggests a low potential for significant bioaccumulation. foodb.ca While uptake by some plants can occur, biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, does not appear to be a significant concern for benzene and related compounds. cdc.gov

Ecotoxicological Assessment and Biological Interactions of this compound

Toxicity Studies in Aquatic and Terrestrial Organisms

Benzene is known to be toxic to a variety of aquatic organisms, with effects observed on survival, growth, and reproduction. eeer.org The sensitivity to benzene can vary significantly among different species. eeer.org

For example, in fish, the acute toxic effects of benzene can include central nervous system depression, narcosis, and respiratory distress, which can lead to mortality. eeer.org Invertebrates and algae also exhibit sensitivity to benzene exposure. The following table summarizes some of the reported toxicity data for benzene in various aquatic species.

| Organism Type | Species | Endpoint | Concentration (mg/L) | Exposure Duration |

|---|---|---|---|---|

| Fish | Zacco platypus | 96-h LC50 | 14.9 | 96 hours |

| Fish | Aphyocypris chinensis | 96-h LC50 | 11.9 | 96 hours |

| Invertebrate | Ceriodaphnia dubia (water flea) | 48-h LC50 | 17.3 | 48 hours |

| Invertebrate | Ceriodaphnia dubia (water flea) | 7-d MATC (reproduction) | 5.14 | 7 days |

| Algae | Raphidocelis subcapitata | 8-d EC50 | 41 | 8 days |

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms. MATC (Maximum Acceptable Toxicant Concentration): The highest concentration of a substance that an organism can be exposed to without showing any adverse effects.

Metabolism and Biotransformation in Biological Systems

The metabolism of benzene and similar aromatic hydrocarbons is a critical process that determines their toxicity. In vertebrates, this biotransformation occurs primarily in the liver. nih.gov The initial step involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form various hydroxylated metabolites such as phenol, catechol, and hydroquinone. nih.gov

These primary metabolites can then undergo Phase II metabolism, where they are conjugated with molecules like glucuronic acid or sulfate to form more water-soluble compounds that can be more easily excreted from the body, typically in the urine. nih.govnih.gov However, some of these intermediate metabolites can be reactive and are responsible for the toxic effects of benzene, including damage to bone marrow. nih.gov The balance between the activation of benzene to toxic metabolites and their detoxification through conjugation is a key factor in determining individual susceptibility to benzene toxicity. nih.gov

Risk Assessment Frameworks for Environmental Concentrations of this compound

The environmental risk assessment of this compound, a fragrance ingredient also known as phenethyl methyl ether, is conducted within established frameworks that evaluate the potential for adverse effects on ecosystems. These frameworks are essential for ensuring the safe use of chemicals that may enter the environment through various pathways, including wastewater from household and industrial use. The assessment process for fragrance ingredients like this compound typically involves a tiered approach that integrates data on environmental fate, ecotoxicity, and exposure levels. nih.govnih.gov

A fundamental principle of environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). oup.comerasm.org The PEC is an estimation of the concentration of a substance that is expected to be found in various environmental compartments, such as rivers, soil, and sediment. erasm.org The PNEC, on the other hand, represents the concentration below which unacceptable effects on the ecosystem are not expected to occur. nih.govepa.gov

Predicted Environmental Concentration (PEC) Estimation

The estimation of the PEC for this compound involves considering its usage patterns, release pathways, and fate in the environment. As a fragrance ingredient in various consumer products, its primary route of entry into the environment is "down-the-drain" to wastewater treatment plants (WWTPs). nih.govctpa.org.uk

Several factors are considered when calculating the PEC in aquatic environments:

Tonnage data: The volume of the substance produced and used.

Release estimation: The fraction of the substance released to wastewater.

Wastewater treatment plant removal efficiency: The extent to which the substance is removed from wastewater during treatment. This is influenced by processes like biodegradation, volatilization, and sorption to sludge. oup.com

Dilution factor: The dilution of the WWTP effluent in the receiving surface water. oup.com

Due to the lack of publicly available, specific measured environmental concentrations for this compound, predictive models are often employed. These models, such as the European Union System for the Evaluation of Substances (EUSES), utilize the physicochemical properties of the substance to estimate its distribution and concentration in different environmental compartments. erasm.org

Table 1: Key Parameters for PEC Estimation of this compound

| Parameter | Description | Relevance to this compound | Data Source/Estimation Method |

| Production/Usage Volume | Total amount of the chemical used in a specific region. | Directly influences the potential environmental load. | Industry surveys (often proprietary data). |

| Release Factor | Percentage of the substance released to the sewer system from consumer use. | High for "down-the-drain" products. | Default values based on product type (e.g., rinse-off vs. leave-on cosmetics). |

| Removal in WWTP | Efficiency of removal from wastewater. | Influenced by biodegradability and volatility. | Estimation based on biodegradation screening tests and physical-chemical properties. A Safety Data Sheet suggests it is expected to degrade rapidly. johndwalsh.com |

| Receiving Water Dilution | Dilution of treated wastewater in rivers or other water bodies. | Varies significantly depending on the location of the discharge point. | Standard dilution factors are often used in risk assessments (e.g., a factor of 10). oup.com |

Predicted No-Effect Concentration (PNEC) Derivation

The PNEC is derived from ecotoxicological data. For a comprehensive assessment, data from different trophic levels (e.g., algae, invertebrates, and fish) are required. The PNEC is typically calculated by applying an assessment factor (AF) to the lowest reliable toxicity value, such as the No-Observed-Effect-Concentration (NOEC) from chronic studies or the Lowest-Observed-Effect-Concentration (LOEC). frontiersin.orgresearchgate.net When only acute toxicity data (e.g., LC50 or EC50) are available, larger assessment factors are used to account for the uncertainty in extrapolating from short-term to long-term effects and from a limited number of species to the entire ecosystem. frontiersin.orgresearchgate.net

For many fragrance ingredients, including this compound, extensive empirical ecotoxicity data may be limited. In such cases, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of the substance based on its chemical structure. researchgate.netnih.govljmu.ac.uk These in silico methods are valuable tools for filling data gaps in a risk assessment framework. europa.eu

A Safety Data Sheet for "phenyl ethyl methyl ether" indicates that it is "Harmful to aquatic life with long lasting effects," which suggests a chronic aquatic toxicity classification. prodasynth.comdirectpcw.com However, specific PNEC values are not provided.

Table 2: Framework for PNEC Derivation for this compound

| Trophic Level | Type of Ecotoxicity Data | Endpoint | Assessment Factor (AF) | PNEC Derivation |

| Algae | Acute (EC50) or Chronic (NOEC) | Growth Inhibition | Varies (e.g., 1000 for acute, 10 for chronic) | PNEC = Lowest reliable toxicity value / AF |

| Invertebrates (e.g., Daphnia) | Acute (EC50) or Chronic (NOEC) | Immobilization, Reproduction | Varies (e.g., 1000 for acute, 10 for chronic) | PNEC = Lowest reliable toxicity value / AF |

| Fish | Acute (LC50) or Chronic (NOEC) | Mortality, Growth, Reproduction | Varies (e.g., 1000 for acute, 10 for chronic) | PNEC = Lowest reliable toxicity value / AF |

Note: This table represents a general framework. Specific ecotoxicity data for this compound are scarce in publicly available literature. The assessment factors are examples and can vary depending on the data availability and quality.

Risk Characterization

The final step in the risk assessment framework is risk characterization, where the PEC is compared to the PNEC to calculate a Risk Quotient (RQ).

RQ = PEC / PNEC

If the RQ is less than 1, it is generally concluded that the environmental risk of the substance is acceptable under the assessed conditions. If the RQ is greater than 1, it indicates a potential risk, and further investigation or risk management measures may be necessary. oup.com

For fragrance ingredients like this compound, industry-wide environmental risk assessments are often conducted by organizations such as the Research Institute for Fragrance Materials (RIFM). nih.govrifm.org These assessments utilize a tiered approach, starting with conservative assumptions and refining the assessment with more specific data as needed. nih.gov This ensures a robust evaluation of the potential environmental impact of these widely used ingredients.

Advanced Analytical Techniques for the Research of 2 Methoxyethyl Benzene in Complex Matrices

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of (2-Methoxyethyl)benzene, enabling detailed investigation of its chemical structure, bonding, and interactions with its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR of this compound provides a distinct fingerprint of the proton environments within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the methyl (-CH₃) group of the methoxy (B1213986) moiety.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.2-7.3 | Multiplet | 5H |

| Methylene (-O-CH₂-) | ~3.6 | Triplet | 2H |

| Methyl (-O-CH₃) | ~3.3 | Singlet | 3H |

| Methylene (-Ph-CH₂-) | ~2.8 | Triplet | 2H |

This is an interactive data table based on typical values for this compound. chemicalbook.com

Mechanistic Studies with Isotopic Labeling: To trace reaction pathways or metabolic routes involving this compound, isotopic labeling is employed. nih.gov By strategically replacing atoms with their heavier isotopes (e.g., ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the transformation of the molecule. nih.govnih.gov For instance, labeling the methyl group with ¹³C would allow for precise tracking of this specific fragment during a chemical reaction or metabolic process through ¹³C NMR. nih.gov While specific isotopic labeling studies on this compound are not prevalent in the literature, the methodology is a standard and powerful tool in mechanistic chemistry. nih.goved.ac.uk The introduction of isotopes can also help elucidate reaction kinetics through the kinetic isotope effect. nih.gov

Optical Kerr Effect (OKE) Spectroscopy for Intermolecular Interaction Studies

Optical Kerr Effect (OKE) spectroscopy is a non-linear spectroscopic technique that probes the low-frequency intermolecular vibrations and reorientational dynamics of liquids. It provides insights into the collective molecular motions that occur on picosecond and sub-picosecond timescales. While direct OKE studies on this compound are not widely published, the principles can be understood from studies on similar aromatic liquids like benzene.

In an OKE experiment, an intense, ultrashort laser pulse induces a temporary birefringence in the sample, and the relaxation of this birefringence is monitored by a weaker probe pulse. The resulting spectrum reflects the anisotropic intermolecular motions. For a liquid like this compound, OKE spectroscopy could reveal:

Librational Motions: Hindered rotational motions of the molecule within the "cage" of its neighbors.

Interaction-Induced Dynamics: Spectral features arising from transient dipoles induced by intermolecular interactions.

Reorientational Relaxation: The timescale for the randomization of molecular orientation.

These studies are crucial for understanding the liquid-state structure and dynamics, which influence the compound's properties as a solvent or its behavior in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Materials

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. upi.edu

The key functional groups in this compound—the benzene ring, the ether linkage, and the aliphatic C-H bonds—give rise to a characteristic FTIR spectrum. bibliotekanauki.pl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| C=C Stretch (in-ring) | 1600-1450 | Medium-Weak | |

| C-H Out-of-plane Bend | 900-675 | Strong | |

| Alkyl Chain | C-H Stretch | 3000-2850 | Strong |

| Ether | C-O Stretch | 1150-1085 | Strong |

This is an interactive data table based on established group frequencies. libretexts.orgspectroscopyonline.comlibretexts.org

The C-H stretching vibrations above 3000 cm⁻¹ are indicative of the aromatic protons, while the strong absorptions below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and methyl groups. libretexts.orglibretexts.org The sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring. spectroscopyonline.com One of the most prominent features for this compound would be the strong C-O stretching band from the ether group, typically appearing in the 1150-1085 cm⁻¹ region of the "fingerprint" region. libretexts.orgpearson.com FTIR is particularly useful for confirming the presence of these functionalities when analyzing materials where this compound might be a component or a contaminant. ucdavis.edu

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

When this compound is part of a complex mixture, such as in polymeric materials or biological samples, chromatographic separation is essential prior to detection and quantification. nih.govnih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer and Plasticizer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile materials like polymers and plastics. ifremer.frmdpi.com The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysate). researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry. mdpi.comshimadzu.com

This technique is highly relevant for detecting compounds like this compound when they are present as additives or are structurally related to components in a polymer matrix. For example, a related compound, bis(2-methoxyethyl) phthalate (B1215562) (DMEP), has been used as a plasticizer in materials like cellulose (B213188) acetate. researchgate.net If a polymer containing such a plasticizer were analyzed by Py-GC/MS, the pyrolysis process would likely generate fragments related to the (2-methoxyethyl) group, or potentially this compound itself through rearrangement reactions. The resulting chromatogram, or pyrogram, provides a chemical fingerprint of the original material. youtube.com By comparing the mass spectra of the eluted fragments to a library, the original components of the polymer can be identified. researchgate.netnist.gov

The primary advantage of Py-GC/MS is its ability to analyze samples with minimal preparation, directly characterizing the organic composition of complex solids. ifremer.frrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using tandem mass spectrometry, is the gold standard for trace analysis of organic compounds and their metabolites in biological and environmental matrices. nih.govmdpi.com This method offers exceptional sensitivity and selectivity. nih.gov

Trace Analysis: For detecting trace amounts of this compound in a sample (e.g., water or soil), the process would involve:

Sample Preparation: Extraction of the analyte from the matrix, often using liquid-liquid extraction or solid-phase extraction (SPE), to remove interferences and concentrate the sample.

LC Separation: The extract is injected into a liquid chromatograph. A reversed-phase column would likely be used, where this compound would be separated from more polar and less polar compounds based on its retention time.

MS/MS Detection: As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization or atmospheric pressure chemical ionization) and enters the mass spectrometer. In MS/MS, a specific parent ion corresponding to this compound (m/z 136) is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise, allowing for quantification at very low levels (ng/mL or lower). mdpi.com

Metabolite Identification: If this compound is ingested by an organism, it will undergo biotransformation. nih.gov Its metabolism could involve hydroxylation of the aromatic ring, oxidation of the alkyl chain, or O-demethylation. LC-MS/MS is a key tool for identifying these unknown metabolites. nih.gov The instrument can be operated in a full-scan mode to detect potential metabolites, followed by product ion scans to obtain structural information from their fragmentation patterns. nih.gov This approach is crucial for understanding the toxicology and environmental fate of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. The methodology combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of analyzing this compound, GC-MS offers a robust approach for its detection in various matrices, such as environmental samples, food and fragrance products, and industrial materials.

The principle of GC-MS analysis involves the introduction of a sample into a heated injection port, where the volatile components are vaporized. An inert carrier gas, typically helium or hydrogen, then transports the vaporized analytes through a chromatographic column. The column, which contains a stationary phase, separates the components of the mixture based on their physical and chemical properties, such as boiling point and polarity. As each compound elutes from the column at a characteristic retention time, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound by comparing the obtained spectrum with reference spectra from extensive libraries like the NIST Mass Spectral Library.

For the specific analysis of this compound, the retention time and the mass spectrum are the key identifiers. The retention time is dependent on the specific analytical conditions, including the type of GC column, the temperature program of the oven, and the carrier gas flow rate. The mass spectrum, however, is an intrinsic property of the molecule's structure. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several prominent fragment ions that are indicative of its structure.

Detailed research findings for the GC-MS analysis of this compound are presented in the interactive data table below. This includes its retention time and arithmetic retention index on a commonly used non-polar column (DB-5), along with the major mass spectral fragments and their relative intensities.

Interactive Data Table: GC-MS Data for this compound

| Parameter | Value | Reference |

| Chromatographic Data | ||

| GC Column | DB-5 | researchgate.net |

| Retention Time (min) | 10.76 | researchgate.net |

| Arithmetic Retention Index | 1080 | researchgate.net |

| Mass Spectrometry Data | ||

| Molecular Ion (M+) [m/z] | 136 | |

| Base Peak [m/z] | 91 | |

| Key Mass Fragments (m/z) and Relative Intensities | ||

| 45 | 55% | |

| 65 | 15% | |

| 91 | 100% | |

| 105 | 5% | |

| 136 | 20% |

Thermal Analysis Techniques for Material Science Applications

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are fundamental in material science for characterizing a wide range of materials, including polymers, ceramics, metals, and composites. By studying the changes in material properties with temperature, thermal analysis provides valuable insights into the material's composition, structure, and performance.

The primary thermal analysis techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Thermomechanical Analysis (TMA). TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and composition. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of transition temperatures such as melting point and glass transition, as well as the measurement of heat capacity and reaction enthalpies. TMA, which will be discussed in more detail, focuses on the dimensional changes of a material under an applied force as a function of temperature.

These techniques are crucial for understanding how materials behave under different thermal conditions, which is essential for predicting their performance in various applications. For instance, the thermal properties of a polymer will dictate its processing conditions and its suitability for use in high-temperature environments. In the context of materials that may contain or interact with this compound, for example as a residual solvent or a plasticizer, thermal analysis can be employed to investigate the effect of this compound on the material's thermal and mechanical properties.

Thermomechanical Analysis (TMA) for Material Behavior Characterization

Thermomechanical Analysis (TMA) is a highly sensitive thermal analysis technique used to measure the dimensional changes of a material as a function of temperature, time, and applied force. It provides valuable information about the material's coefficient of thermal expansion (CTE), glass transition temperature (Tg), softening point, and other mechanical properties. The instrument applies a constant, modulated, or ramped force to a sample via a probe, and the resulting displacement of the probe is measured as the sample is heated or cooled in a controlled atmosphere.

The CTE is a critical property for materials used in applications where dimensional stability over a range of temperatures is important. TMA can precisely measure the linear CTE, and any changes in the slope of the dimensional change versus temperature curve indicate a transition in the material. The glass transition is one such transition, where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. This transition is observed in a TMA thermogram as a distinct change in the slope of the dimensional change curve, corresponding to an increase in the CTE.

The presence of a volatile or semi-volatile compound like this compound within a polymer matrix, for instance as a residual solvent from processing or as an intentionally added plasticizer, can significantly influence its thermomechanical behavior. Such compounds can increase the free volume between polymer chains, leading to a plasticizing effect. This plasticization typically results in a lowering of the glass transition temperature (Tg), as the polymer chains can move more easily at lower temperatures. Consequently, the material may become softer and more flexible at its service temperature.

Furthermore, the presence of a plasticizer generally leads to an increase in the coefficient of thermal expansion, particularly above the glass transition temperature. This is because the increased chain mobility allows for a greater expansion of the material upon heating. TMA is an ideal technique to quantify these effects. By comparing the TMA curves of a pure polymer with that of a polymer containing this compound, the extent of plasticization and its impact on the material's dimensional stability can be accurately assessed.

The following interactive data table provides illustrative data on the expected changes in the thermomechanical properties of a hypothetical amorphous polymer upon the inclusion of a plasticizing agent such as this compound. This data is representative of the typical effects observed in polymer science and is intended to demonstrate the type of information that can be obtained from TMA.

Interactive Data Table: Illustrative TMA Data for a Polymer With and Without an Aromatic Ether Plasticizer

| Property | Neat Polymer | Polymer + this compound |

| Glass Transition Temperature (Tg) | 105 °C | 85 °C |

| Coefficient of Thermal Expansion (CTE) below Tg | 60 µm/(m·°C) | 65 µm/(m·°C) |

| Coefficient of Thermal Expansion (CTE) above Tg | 180 µm/(m·°C) | 220 µm/(m·°C) |

Future Research Directions and Emerging Paradigms for 2 Methoxyethyl Benzene

Integration of Artificial Intelligence and Robotics in (2-Methoxyethyl)benzene Synthesis

Table 1: Potential AI and Robotics Integration in this compound Synthesis

| Stage of Synthesis | Application of AI and Robotics | Potential Benefits |

| Route Design | AI-powered retrosynthesis tools suggest novel and optimized synthetic pathways. | Discovery of more efficient, cost-effective, and sustainable routes. |

| Reaction Optimization | Machine learning algorithms analyze experimental data to identify optimal reaction conditions (temperature, pressure, catalyst loading). | Maximized yield and purity, reduced reaction time and waste. |

| Automated Execution | Robotic platforms perform the synthesis, including reagent handling, reaction monitoring, and workup. | Increased precision, reproducibility, and operator safety. |

| Purification | Automated chromatography systems purify the crude product. dtic.mil | High-purity this compound with minimal manual intervention. |

Exploration of this compound as a Scaffold for Bioactive Compound Development

The molecular architecture of this compound presents an intriguing starting point for the development of new bioactive compounds. Its structure, featuring a benzene (B151609) ring, an ether linkage, and a flexible ethyl chain, contains key elements often found in medicinally active molecules. foodb.camdpi.com These structural motifs can engage in various interactions with biological targets. mdpi.com

Future research will likely focus on using this compound as a central scaffold, systematically modifying its structure to create libraries of new chemical entities. These modifications could include the introduction of various functional groups onto the benzene ring to enhance binding affinity and selectivity for specific biological targets. The ether linkage and ethyl chain could also be altered to fine-tune the molecule's pharmacokinetic properties.

The development of such compound libraries will enable high-throughput screening to identify molecules with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. mdpi.com While many natural products are rich in aliphatic rings, the incorporation of aromatic systems like the one in this compound can be crucial for interactions with drug targets through phenomena like π-π stacking. mdpi.com

Advanced Functional Materials Incorporating this compound Architectures

The unique combination of aromatic and aliphatic characteristics in this compound makes it a candidate for incorporation into advanced functional materials. The benzene ring can impart rigidity and thermal stability, while the methoxyethyl group can introduce flexibility and influence solubility.

One promising area of research is the development of novel polymers. For instance, derivatives of this compound could be polymerized to create materials with tailored thermal or optical properties. Research on copolymers of structurally related compounds like poly(2-methoxyethyl acrylate) has shown the potential for creating thermosensitive materials. rsc.org Incorporating the this compound moiety into polymer backbones or as a side chain could lead to materials with applications in areas such as sensors, coatings, and drug delivery systems.

Furthermore, the self-assembly of this compound derivatives could be explored for the bottom-up fabrication of nanostructured materials. The interplay of intermolecular forces could be harnessed to create well-defined architectures with specific functionalities. These materials could find use in catalysis, electronics, and nanotechnology. researchgate.net

Sustainable Chemistry and Circular Economy Principles in this compound Production and Utilization

The production of this compound is increasingly being viewed through the lens of sustainable chemistry and the circular economy. ellenmacarthurfoundation.orgbasf.com A key focus is the development of "green" synthetic routes that minimize waste and avoid the use of hazardous materials. epa.govias.ac.in

One such approach involves the use of solid base catalysts, such as lithium-doped magnesium oxide (Li/MgO), and dimethyl carbonate (DMC) as a methylating agent. epa.govias.ac.in This method offers high conversion and selectivity for this compound while using a more environmentally benign solvent and methylating agent. epa.govias.ac.in The co-products of this reaction are carbon dioxide and methanol, which are less harmful than the byproducts of traditional methods. epa.gov

Table 2: Comparison of Conventional vs. Green Synthesis of this compound

| Feature | Conventional Synthesis | Green Synthesis epa.govias.ac.in |

| Methylating Agent | Often involves hazardous reagents. | Dimethyl carbonate (DMC). |

| Catalyst | May use polluting catalysts. | Solid base catalysts (e.g., Li/MgO). |

| Solvent | Can involve volatile organic compounds. | DMC can also act as the solvent. |

| Byproducts | Can produce significant waste. | Carbon dioxide and methanol. |

| Efficiency | Variable. | High conversion (95%) and selectivity (98%). |

From a circular economy perspective, future research will explore the use of renewable feedstocks for the synthesis of this compound. ellenmacarthurfoundation.org Additionally, strategies for the recycling and upcycling of materials containing this compound will be investigated to minimize their end-of-life environmental impact. chemrxiv.org

Deepening Understanding of Intermolecular Forces and Self-Organization in this compound Systems

A deeper understanding of the intermolecular forces governing the behavior of this compound is crucial for predicting its physical properties and designing new applications. libretexts.orglibretexts.org The molecule can participate in several types of non-covalent interactions, which are fundamental to the principles of supramolecular chemistry and self-assembly. longdom.org

While this compound itself cannot act as a hydrogen bond donor, the oxygen atom of the ether can act as a hydrogen bond acceptor, allowing it to interact with protic solvents or other molecules capable of hydrogen bonding. libretexts.orglibretexts.orglookchem.com The aromatic ring can also participate in π-π stacking interactions with other benzene rings. youtube.com

Future research in this area will likely involve a combination of advanced computational modeling and experimental techniques to precisely quantify the contributions of these different forces. This knowledge will be invaluable for designing systems where the self-organization of this compound derivatives leads to the formation of complex, functional supramolecular architectures. longdom.org

常见问题

Q. What are the common synthetic routes for (2-Methoxyethyl)benzene in laboratory settings?

this compound can be synthesized via:

- Catalytic reduction : Using phenylacetaldehyde dimethyl acetal with hydrogen gas and palladium-based catalysts.

- Alcohol methylation : Reacting phenylethyl alcohol with methanol under acid catalysis.

- Green synthesis : Employing solid base catalysts (e.g., MgO or Li/MgO) with dimethyl carbonate as a methylating agent, which minimizes hazardous waste .

- Williamson ether synthesis : Industrial preference due to high yield and selectivity, involving phenylethyl alcohol and methylating agents under controlled conditions .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Solubility : Insoluble in water; miscible with ethanol and organic solvents. Critical for designing solvent systems in organic reactions .

- Boiling point : 185–187°C at 760 mmHg, influencing distillation and purification protocols .

- Stability : Stable under inert atmospheres but susceptible to oxidation, requiring storage in amber vials with desiccants.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : For structural confirmation (e.g., methoxy group at δ 3.3–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm).

- GC-MS : To assess purity and detect byproducts.

- IR spectroscopy : Identification of ether (C-O-C) stretching vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What advanced catalytic systems improve the sustainability of this compound synthesis?

- Li/MgO catalysts : Enable solvent-free methylation using dimethyl carbonate, achieving >85% yield while reducing environmental impact .

- Continuous flow reactors : Enhance reaction efficiency and scalability by optimizing residence time and temperature gradients, critical for industrial translation .

Q. How do computational methods elucidate the antibacterial mechanisms of this compound derivatives?

- Molecular docking : Reveals strong interactions with bacterial proteins (e.g., Staphylococcus aureus Extracellular Adhesion Protein) via hydrophobic and hydrogen-bonding interactions.

- MD simulations : Track dynamic binding stability with targets like Toxic Shock Syndrome Toxin (TSST), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Comparative metabolomics : Identifies off-target effects or metabolic pathway variations across cell lines.

- Dose-response profiling : Differentiates between cytotoxic and therapeutic thresholds using standardized assays (e.g., MIC for antimicrobial studies) .

Q. How are substitution reactions of this compound optimized for regioselectivity?

- Electrophilic aromatic substitution (EAS) : Directed by the methoxyethyl group’s electron-donating effects, favoring para and meta positions.

- Lewis acid catalysis : FeCl₃ or AlCl₃ enhances bromination/chlorination efficiency. Kinetic vs. thermodynamic control is modulated by temperature .

Q. What challenges arise in scaling laboratory synthesis to pilot-scale production, and how are they mitigated?

- Catalyst deactivation : Addressed via periodic regeneration or heterogeneous catalyst designs (e.g., immobilized Pd nanoparticles).

- Byproduct formation : Controlled through real-time monitoring (e.g., inline FTIR) and optimizing stoichiometric ratios .

Methodological Considerations

- Contradiction analysis : Cross-validate experimental results with computational models (e.g., DFT for reaction energy landscapes) and replicate studies under varied conditions (pH, solvent polarity) .

- Data reproducibility : Use certified reference materials (CRMs) and adhere to OECD guidelines for biological assays to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。